molecular formula C13H13ClN4OS B5571517 N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5571517
M. Wt: 308.79 g/mol
InChI Key: HPVBOSUHVUCKTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide often involves multi-step chemical reactions, starting from basic heterocyclic precursors like pyridine and pyrimidine derivatives. Advanced synthetic methods may include catalytic processes, condensation reactions, and the use of hybrid catalysts to enhance efficiency, selectivity, and yields (Parmar, Vala, & Patel, 2023).

Scientific Research Applications

Synthesis and Pharmacological Potential

Synthesis and Docking Studies

A study by Severina et al. (2020) involved the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. This research highlights the process of direct synthesis of derivatives and evaluates their pharmacological potential through docking studies, particularly focusing on their interaction with anticonvulsant biotargets (Severina et al., 2020).

Antimicrobial Activities

Antimicrobial Derivatives Synthesis

Hossan et al. (2012) synthesized a series of pyridine, pyrimidinone, oxazinone, and their derivatives using citrazinic acid as a starting material. These compounds were tested for their antimicrobial properties, demonstrating good antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).

Chemical Synthesis and Characterization

Heterocyclic Compounds Synthesis

The investigation into the reaction of amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation by Davoodnia et al. (2009) led to the synthesis of thieno[2,3-d]pyrimidines. This study showcases the methodology and chemical synthesis routes for developing novel heterocyclic compounds (Davoodnia et al., 2009).

Biological Activities and Applications

Peroxisome Proliferation

Research by Reddy and Krishnakantha (1975) on hepatic peroxisome proliferation induced by novel compounds, including hypolipidemic compounds structurally different from clofibrate, illuminates the biological activities and potential therapeutic applications of such derivatives (Reddy & Krishnakantha, 1975).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4OS/c1-8-5-9(2)17-13(16-8)20-7-12(19)18-11-4-3-10(14)6-15-11/h3-6H,7H2,1-2H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVBOSUHVUCKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

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